8-Methylimidazo[1,2-a]pyridin-2(3H)-one
Description
Properties
CAS No. |
138505-96-1 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
8-methyl-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-6-3-2-4-10-5-7(11)9-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
IWNZEBRWLRKTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=O)C2 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in determining the structure of organic molecules by probing the interaction of electromagnetic radiation with the compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For a hypothetical analysis of 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, one would expect to observe specific signals in both ¹H and ¹³C NMR spectra.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons at the C8 position, as well as for the protons on the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts and coupling constants of these protons would provide information about their electronic environment and spatial relationships with neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the 2-oxo group, the methyl carbon, and the carbons of the fused ring system.
2D NMR: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to establish connectivity between protons, identify spin systems, correlate protons with carbons over multiple bonds, and determine through-space proximities of protons, respectively. This would be crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
MS and ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used to determine the molecular weight of polar compounds. For 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺.
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound, which is a critical step in its identification.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, the IR spectrum would be expected to show characteristic absorption bands for:
The C=O (carbonyl) stretching of the lactam group.
C-H stretching and bending vibrations for the aromatic and methyl groups.
C-N and C=N stretching vibrations within the heterocyclic ring system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown.
A successful X-ray diffraction experiment on a crystal of 8-Methylimidazo[1,2-a]pyridin-2(3H)-one would provide precise atomic coordinates. This analysis would confirm the connectivity of the atoms, establishing the imidazo[1,2-a]pyridine (B132010) core, the position of the methyl group at C8, and the presence of the carbonyl group at C2. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
The crystallographic data would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This information is invaluable for understanding the planarity of the fused ring system and the orientation of the substituent groups.
Intermolecular Interactions and Crystal Packing
Hydrogen Bonding:
In the crystalline form of related imidazo[1,2-a]pyridine derivatives, hydrogen bonding plays a significant role in the formation of the supramolecular structure. For instance, in the hydrated chloride salt of a similar compound, 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium, water molecules and chloride ions are involved in O—H⋯Cl hydrogen bonds, which create specific motifs within the crystal lattice. nih.gov The presence of a keto group and an N-H group in 8-Methylimidazo[1,2-a]pyridin-2(3H)-one suggests a strong potential for the formation of hydrogen-bonded dimers or chains, a common feature in pyridinone-based structures that contributes to the stability of the crystal packing.
π-π Stacking:
Aromatic systems, such as the imidazo[1,2-a]pyridine core, are prone to engaging in π-π stacking interactions. In the crystal structure of a related compound, bis(2-methylimidazo[1,5-a]pyridin-2-ium) tetrachloridomanganate(II), pairs of the organic cations exhibit π-stacking. sigmaaldrich.com This type of interaction, where the electron-rich aromatic rings overlap, is a key contributor to the cohesive energy of the crystal. The planar nature of the fused ring system in 8-Methylimidazo[1,2-a]pyridin-2(3H)-one would facilitate such stacking, influencing the layered arrangement of the molecules in the solid state.
Hirshfeld Surface Analysis:
The following table summarizes the key intermolecular interactions observed in related imidazo[1,2-a]pyridine structures, which are anticipated to be relevant for 8-Methylimidazo[1,2-a]pyridin-2(3H)-one.
| Interaction Type | Description | Potential Role in 8-Methylimidazo[1,2-a]pyridin-2(3H)-one |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Formation of dimers or chains via N-H···O=C interactions, contributing significantly to crystal stability. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Stacking of the imidazo[1,2-a]pyridine rings, leading to a layered crystal structure. |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | General contribution to the overall cohesion and packing efficiency of the crystal. |
Reaction Mechanisms and Mechanistic Investigations
Proposed Reaction Pathways for Imidazo[1,2-a]pyridin-2(3H)-one Formation
The formation of the imidazo[1,2-a]pyridin-2(3H)-one core is a nuanced process that differs from the more common syntheses of fully aromatic imidazo[1,2-a]pyridines. The presence of the carbonyl group at the C-2 position necessitates specific precursors and reaction pathways.
While radical reactions are extensively used for the functionalization of the pre-formed imidazo[1,2-a]pyridine (B132010) ring system, their role in the initial formation of the 8-Methylimidazo[1,2-a]pyridin-2(3H)-one core is not prominently documented in recent literature. rsc.org Methodologies involving radical pathways typically focus on introducing substituents at the C3 position of the aromatic scaffold. mdpi.comresearchgate.net For instance, iodine can trigger the cleavage of N–O bonds in oxime esters to generate reactive iminyl radicals that couple with pyridines, but this leads to the aromatic, not the 2-oxo, derivative. acs.org
The key step in forming the bicyclic structure is an intramolecular cyclization. For the related aromatic imidazo[1,2-a]pyridines, a 5-exo-dig cycloisomerization is a common mechanism, particularly in copper-catalyzed three-component reactions involving 2-aminopyridines, aldehydes, and alkynes. organic-chemistry.org
For the formation of the imidazo[1,2-a]pyridin-2(3H)-one scaffold, the mechanism is better described as an intramolecular condensation. A plausible general pathway involves the reaction of a 2-aminopyridine (B139424) derivative (in this case, 3-methyl-2-aminopyridine) with a synthon containing a keto-ester or a related functional group. The reaction likely proceeds through an initial alkylation of the endocyclic pyridine (B92270) nitrogen, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon.
A specific example involves the reaction of 2-aminopyridinium bromides with thiophenols, which yields 3-sulfenylimidazo[1,2-a]pyridin-2(3H)-ones. acs.org The proposed mechanism for analogous reactions involves an initial attack of the exocyclic amine on the carbonyl-containing reagent, followed by intramolecular cyclization and elimination. acs.org
The synthesis of the imidazo[1,2-a]pyridin-2(3H)-one ring system proceeds through several key intermediates. In reactions analogous to the classic Tschitschibabin synthesis, an enamine intermediate has been isolated, confirming a mechanism that involves an initial condensation of the exocyclic amine. acs.org
In a specific pathway yielding a C3-sulfenylated derivative, the reaction between a 2-aminopyridinium bromide and a thiophenol leads to the formation of 3-sulfenylimidazo[1,2-a]pyridin-2-(3H)-one via a final proton abstraction step. acs.org A critical transformation for this product is its tautomerization into the enol form, 2-hydroxy-3-sulfenylimidazo[1,2-a]pyridine, which can occur after an acidic workup. acs.org This keto-enol tautomerism is a defining characteristic of this heterocyclic system.
| Reaction Type | Key Intermediates | Final Transformation | Reference |
| Reaction of 2-aminopyridinium bromides and thiophenols | N-alkylated pyridinium (B92312) salt, enamine-like adduct | Proton abstraction, Tautomerization | acs.org |
| Condensation with halogenated carbonyls | Enamine intermediate | Intramolecular cyclization, bromide elimination | acs.org |
Role of Catalysts in Reaction Mechanisms (e.g., Iodine, Copper)
While some syntheses of the imidazo[1,2-a]pyridin-2(3H)-one scaffold are reported as catalyst-free, acs.org the broader synthesis of imidazo[1,2-a]pyridine derivatives frequently employs catalysts like iodine and copper. Their roles in these related syntheses provide insight into potential catalytic mechanisms for 2-one formation.
Iodine: Molecular iodine is a versatile, inexpensive, and environmentally benign catalyst in organic synthesis. nih.govrsc.org In the context of imidazo[1,2-a]pyridine synthesis, it can function in several ways:
Lewis Acid Activation: Iodine can act as a Lewis acid, activating imine ions for nucleophilic attack. rsc.org In a three-component reaction, it facilitates the condensation of 2-aminopyridine with an aldehyde and an isocyanide. rsc.org
Oxidative Cyclization: Iodine is used to catalyze the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines. acs.org
Radical Initiation: It can trigger the formation of reactive radicals from precursors like oxime esters for coupling with pyridines. acs.org
Copper: Copper catalysts, such as CuI and Cu-Mn spinel oxides, are highly effective, particularly in multicomponent reactions to form the aromatic imidazo[1,2-a]pyridine core. organic-chemistry.org
A³-Coupling and Cycloisomerization: A primary role for copper is in the cascade reaction involving an A³-coupling (aldehyde-alkyne-amine) of a 2-aminopyridine, an aldehyde, and an alkyne, which is followed by a 5-exo-dig cycloisomerization to form the fused ring system. organic-chemistry.org
Aerobic Oxidative Coupling: CuI can catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is believed to proceed through a catalytic Ortoleva-King reaction intermediate. organic-chemistry.org
| Catalyst | Proposed Role in Imidazo[1,2-a]pyridine Synthesis | Reaction Type | Reference |
| Iodine (I₂) | Lewis acid activation of imine ions | Three-component condensation | rsc.org |
| Iodine (I₂) | Catalyst for oxidative cyclization | Reaction with nitroalkenes | acs.org |
| Copper (CuI) | Catalysis of A³-coupling and 5-exo-dig cycloisomerization | Three-component reaction | organic-chemistry.org |
| Copper (CuI) | Aerobic oxidative coupling | Reaction with acetophenones | organic-chemistry.org |
Mechanistic Insights into Functionalization and Derivatization Reactions
The imidazo[1,2-a]pyridine core, including the enol tautomer of 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, is electron-rich, making the C3 position highly susceptible to electrophilic attack and other functionalizations. nih.gov
Mechanistic studies reveal that these functionalization reactions can proceed through different pathways. A common approach is the direct C-H functionalization, which avoids the need for pre-functionalized substrates. nih.gov
A proposed mechanism for a three-component aza-Friedel–Crafts reaction involves the initial formation of an iminium ion from an aldehyde and an amine, catalyzed by a Lewis acid like Y(OTf)₃. nih.gov The nucleophilic C3 carbon of the imidazo[1,2-a]pyridine then attacks this iminium ion, and a subsequent proton elimination yields the C3-alkylated product. nih.gov An alternative pathway suggests an initial electrophilic addition of the aldehyde to the C3 position to form a benzyl (B1604629) alcohol intermediate, which then reacts with the amine. nih.gov
Radical pathways are also well-established for C3 functionalization. rsc.org For example, the visible light-mediated trifluoromethylation using sodium triflinate proceeds via the generation of a CF₃ radical. mdpi.comnih.gov This radical attacks the C3 position to form a radical intermediate, which is then oxidized to a carbocation before final product formation. mdpi.comnih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Studies on various imidazo[1,2-a]pyridine (B132010) derivatives have utilized DFT to elucidate their geometric and electronic properties. researchgate.net
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO))
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a significant indicator of molecular stability.
For related imidazo[1,2-a]pyridine structures, DFT calculations have shown that the electron density in the HOMO is often localized on the imidazo[1,2-a]pyridine ring system, while the LUMO is distributed across the entire molecule. For instance, in a study of novel aminoimidazodipyridines, the calculated HOMO and LUMO energies were used to determine the energy gap, indicating the molecule's stability. semanticscholar.org In another analysis of a complex imidazo[1,2-a]pyridine derivative, the HOMO was found to be mainly located on the imidazo[1,2-a]pyridine moiety, while the LUMO was spread over the entire structure, with a calculated energy gap of 3.3212 eV. semanticscholar.org These findings suggest that the imidazo[1,2-a]pyridine core is a key region for electrophilic attack and charge transfer interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface visualizes the electrostatic potential, with different colors representing regions of varying electron density.
In computational studies of imidazo[1,2-a]pyridine derivatives, MEP analysis typically reveals that the most negative regions (electron-rich, prone to electrophilic attack) are located around the nitrogen atoms and the oxygen atom of the carbonyl group, if present. Conversely, the positive regions (electron-poor, prone to nucleophilic attack) are generally found around the hydrogen atoms. For example, in the analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, MEP calculations were used to identify these chemically active sites, providing insights into its reactivity. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of electron density to characterize chemical bonds and intermolecular interactions. While specific QTAIM data for 8-Methylimidazo[1,2-a]pyridin-2(3H)-one is not available, this analysis on related heterocyclic systems helps in understanding the nature of covalent and non-covalent interactions within the molecule and with its environment.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method is instrumental in understanding the forces that stabilize molecular conformations and ligand-protein complexes. Although specific RDG analysis for the title compound is not found in the current literature, it is a standard tool applied in the computational study of drug-receptor interactions for related compounds.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.
Ligand-Protein Interaction Profiling
The imidazo[1,2-a]pyridine scaffold is a core component of numerous biologically active compounds, and its derivatives have been the subject of extensive molecular docking studies to explore their potential as therapeutic agents. These studies often focus on targets such as kinases, cyclooxygenase (COX) enzymes, and microbial enzymes.
For instance, a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents used molecular docking to investigate their binding to the active site of pantothenate synthetase. The docking results revealed key hydrogen bonding and pi-cation interactions with specific amino acid residues, providing a rationale for their biological activity. researchgate.net Similarly, docking studies of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives as selective COX-2 inhibitors showed that these compounds could fit into the active site of the enzyme, with the methylsulfonyl group occupying a secondary pocket, which is crucial for selectivity. researchgate.net
In the context of 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, molecular docking could be employed to predict its binding affinity and interaction profile with various protein targets. The methyl group at the 8-position and the oxo group at the 2-position would significantly influence its binding orientation and interactions within a protein's active site.
Binding Affinity Predictions
The prediction of binding affinity is a cornerstone of computational drug discovery, estimating the strength of the interaction between a ligand, such as 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, and a biological target, typically a protein or enzyme. These predictions are often achieved through molecular docking simulations coupled with scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
In the context of the broader imidazo[1,2-a]pyridine scaffold, computational studies have demonstrated the critical role of specific structural features in modulating binding affinity. A notable example involves the substitution on the pyridine (B92270) ring. Molecular docking studies on a series of imidazo[1,2-a]pyridine-thiophene derivatives as inhibitors of the FMS-like tyrosine kinase 3 (FLT3) revealed that the nitrogen at the 1-position of the imidazopyridine core is crucial for activity. It forms a key hydrogen bond with the hinge region of the kinase's ATP-binding site.
The introduction of a methyl group at the 8-position, as in 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, has been shown to be detrimental to binding in related scaffolds. This substitution increases the steric bulk near the critical 1-position nitrogen. The increased distance prevents the formation of the essential hydrogen bond with kinase residues (such as Cys694 in FLT3), leading to a significant reduction or complete loss of binding affinity and biological activity. This highlights how computational models can predict and rationalize the impact of even small structural modifications.
Table 1: Illustrative Impact of Substitution on Predicted Binding Interactions
| Compound Scaffold | Substitution | Key Interaction Predicted | Predicted Outcome |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | None (H at C8) | Hydrogen bond between N-1 and kinase hinge residue. | Favorable binding affinity |
| Imidazo[1,2-a]pyridine | Methyl at C8 | Steric hindrance prevents N-1 from forming a hydrogen bond. | Loss of binding affinity |
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a molecule like 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, this is particularly important due to the possibility of tautomerism. The "(3H)-one" nomenclature specifies one possible tautomer, but other forms, such as the enol tautomer (8-methylimidazo[1,2-a]pyridin-2-ol), could exist.
Theoretical methods, especially Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. researchgate.netscirp.org These calculations can optimize the geometry of different potential tautomers and conformers and calculate their corresponding energies. The results allow for the construction of an energy landscape that maps the relative stabilities of these forms and the energy barriers for interconversion between them. researchgate.net
Studies on related imidazo[1,2-a]pyridine systems have used DFT to investigate the stability of various tautomers (e.g., OH, CH, and NH forms). researchgate.net Such analyses involve calculating the energies of the stable forms and the transition states that connect them. The most stable tautomer is identified as the one with the lowest calculated energy, which represents a global minimum on the potential energy landscape. For the imidazo[1,2-a]pyridin-2(3H)-one core, keto-enol tautomerism is a key consideration, and computational studies can predict which form is energetically favored under different conditions (e.g., in the gas phase or in solution). mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps further aids in understanding the reactivity and stability of different conformers. scirp.org
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to verify experimentally synthesized structures. Methods like DFT and Time-Dependent DFT (TD-DFT) are routinely used to calculate properties that correspond to various spectroscopic techniques. researchgate.netresearchgate.net
For 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, the following properties can be predicted:
NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated by first optimizing the molecular geometry and then computing the nuclear magnetic shielding constants. These theoretical predictions are invaluable for assigning signals in experimental spectra and confirming the correct structure, including the specific tautomeric form. nih.gov
Infrared (IR) Spectra: The vibrational frequencies corresponding to bond stretching and bending can be calculated. These frequencies help in identifying the presence of specific functional groups, such as the carbonyl (C=O) group expected in the 2(3H)-one tautomer, by comparing the predicted spectrum with the experimental one. nih.gov
Electronic Absorption Spectra: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.netresearchgate.net These predictions help in understanding the electronic structure and the nature of the chromophores within the molecule.
In studies of related imidazo[1,2-a]pyridine derivatives, researchers have successfully used DFT and TD-DFT calculations to obtain optimized geometries, frontier orbitals, and calculated electronic absorption spectra, showing good agreement with experimental data. researchgate.netresearchgate.net For instance, the enol structure of a similar imidazo[1,2-a]pyridin-2(3H)-one derivative was confirmed by comparing experimental NMR data with what would be expected from theoretical models of the different tautomers. mdpi.com
Table 2: Illustrative Data from Computational Spectroscopic Prediction
| Spectroscopic Technique | Predicted Property | Illustrative Value (Based on related structures) | Significance |
|---|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C2) Shift | ~160-170 ppm | Confirms the presence of the keto-group in the 2(3H)-one tautomer. |
| ¹H NMR | Enol Proton (if present) | > 12 ppm | Absence of this signal supports the keto-form over the enol-form. mdpi.com |
| IR Spectroscopy | C=O Stretch Frequency | ~1650-1750 cm⁻¹ | Strong absorption in this region is characteristic of a carbonyl group. |
| UV-Visible Spectroscopy | λ_max (Absorption Maximum) | ~300-400 nm | Corresponds to π→π* transitions within the conjugated ring system. researchgate.net |
Structure Activity Relationship Sar and Biological Target Engagement Studies Non Clinical
Design and Synthesis of Derivatives and Analogues of 8-Methylimidazo[1,2-a]pyridin-2(3H)-one
The synthesis of derivatives based on the 8-Methylimidazo[1,2-a]pyridin-2(3H)-one scaffold is a key area of research aimed at developing new therapeutic agents. These synthetic efforts primarily involve modifications to the core heterocyclic system and the introduction of various substituents at key positions to explore and optimize biological activity.
The imidazo[1,2-a]pyridine (B132010) core is a versatile scaffold that allows for various synthetic modifications. One common approach involves the reaction of 2-aminopyridine (B139424) derivatives with α-haloketones. For instance, 2-amino-5-methylpyridine (B29535) can be reacted with ethyl 2-chloro-4,4,4-trifluoroacetoacetate, followed by saponification and acidic workup, to yield imidazo[1,2-a]pyridine-3-carboxylic acid intermediates. nih.gov These intermediates serve as precursors for a wide range of amide analogues through classical EDC-mediated coupling reactions. nih.gov
Further modifications can include the functionalization of the core itself. Visible light-induced photochemical methods have been employed for the C-H functionalization of imidazo[1,2-a]pyridines, allowing for the introduction of groups like trifluoromethyl and perfluoroalkyl. mdpi.com These advanced synthetic strategies enable the creation of a diverse library of compounds with unique substitutions on the core structure. mdpi.comrsc.org
The introduction of various substituents at different positions of the imidazo[1,2-a]pyridine ring system is a critical strategy for modulating the pharmacological properties of these compounds.
C2 Position: Substituents at the C2 position have been shown to significantly influence activity. For example, in the context of anti-tuberculosis agents, the introduction of an ethyl group at the C2 position, combined with a chloro group at C6, resulted in a compound with markedly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. nih.gov
C3 Position: The C3 position is frequently modified, often with carboxamide functionalities. A series of imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and shown to possess potent anti-tuberculosis activity. nih.gov The nature of the amide substituent is crucial for activity, with N-benzylcarboxamides demonstrating high potency. nih.gov
C6 and C8 Positions: The substitution pattern at the C5, C6, and C8 positions often dictates the selectivity of the compounds for their biological targets. nih.gov For instance, the substitution of a methyl group at the 7-position (an analogue to the 8-methyl position in the parent compound of interest) with a chloro group was found to decrease anti-tuberculosis activity fivefold. nih.gov Palladium-catalyzed carbonylation has been utilized for the introduction of carboxamide moieties at the C6 and C8 positions. researchgate.net
In Vitro Biological Activity Evaluation
Derivatives of 8-Methylimidazo[1,2-a]pyridin-2(3H)-one have been evaluated against a variety of biological targets, demonstrating a broad spectrum of in vitro activities.
PI3K/mTOR Inhibition: A significant area of investigation for imidazo[1,2-a]pyridine derivatives has been their role as inhibitors of the PI3K/mTOR signaling pathway, which is a key target in cancer therapy. sci-hub.cat A series of derivatives were designed and synthesized as dual PI3K/mTOR inhibitors. sci-hub.cat
Structure-activity relationship studies revealed that introducing a 1,3,4-oxadiazole (B1194373) linker and substituted benzene (B151609) rings led to a significant increase in kinase inhibition. sci-hub.cat Specifically, compound 15a emerged as a potent PI3K/mTOR dual inhibitor. sci-hub.cat Further optimization showed that a hydrophilic carboxylic acid at the meta-position of the terminal phenyl ring (15h ) enhanced inhibitory activity, while esterification (15g ) or replacement with hydrophobic groups (trifluoromethyl or methyl) decreased potency. sci-hub.cat
Table 1: In Vitro PI3Kα/mTOR Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
|---|---|---|
| 15a | 0.22 | 23 |
| GDC-0941 | 3.3 | 243 |
| PKI-587 | 0.49 | 1.6 |
Data sourced from a study on PI3K/mTOR dual inhibitors. sci-hub.catresearchgate.net
Anti-tuberculosis Activity: Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated impressive potency against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds in a synthesized series showed Minimum Inhibitory Concentrations (MIC) in the low nanomolar range. nih.gov Notably, compound 18 from this series was found to be nearly ten times more potent than the clinical candidate PA-824 against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains of M. tuberculosis. nih.gov The proposed mechanism of action for this class of compounds is the inhibition of the QcrB subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, which is crucial for ATP homeostasis in the bacterium. nih.gov
Table 2: Anti-tuberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound | R¹ | R² | MIC (μM) vs. M. tb H37Rv |
|---|---|---|---|
| 9 | H | 4-CF₃ | 0.006 |
| 12 | H | 4-OCF₃ | 0.004 |
| 13 | H | 4-Cl | 0.008 |
| 16 | 7-Cl | 4-CF₃ | 0.004 |
| 17 | 7-Cl | 4-OCF₃ | 0.002 |
| 18 | 7-Cl | 4-Cl | 0.02 |
MIC values represent the minimum inhibitory concentration required to inhibit the growth of Mycobacterium tuberculosis H37Rv. Data from a study on imidazo[1,2-a]pyridine-3-carboxamides. nih.gov
Antifungal Activity: The imidazo[1,2-a]pyrimidine (B1208166) scaffold, a related heterocyclic system, has been identified as a promising framework for developing antifungal agents. nih.gov Molecular docking studies suggest that these compounds may exert their antifungal effects by binding to the CYP51 enzyme in Candida albicans. nih.gov
Antileishmanial and Antibacterial Activity: While specific data on 8-Methylimidazo[1,2-a]pyridin-2(3H)-one is limited, related heterocyclic structures have shown promise. For example, a novel pyrazole (B372694) derivative demonstrated significant in vitro activity against various Leishmania species, with IC₅₀ values comparable to the drug amphotericin B. nih.gov The same compound also exhibited antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov Other pyridine (B92270) derivatives have also been investigated for their antimycobacterial properties. nih.gov
The imidazo[1,2-a]pyridine scaffold is recognized for its potential in developing anthelmintic agents. researchgate.net SAR studies have indicated that introducing a thiophenyl group into the pyridine ring of the imidazopyridine structure can dramatically improve in vivo anthelmintic potency. researchgate.net In a different study, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized and evaluated for anthelmintic activity using the adult Indian earthworm model. mdpi.com Several of these compounds demonstrated a significant paralytic effect on the worms. mdpi.com
General Cytotoxicity Studies
Cytotoxicity assessment is a critical step in the evaluation of lead compounds. While no specific cytotoxicity data for 8-Methylimidazo[1,2-a]pyridin-2(3H)-one against HepG2 (human liver cancer) and THP-1 (human monocytic) cell lines is available, studies on related 2-arylideneimidazo[1,2-a]pyridinones offer valuable insights. These structurally similar compounds have been evaluated for their effects on normal cell lines, such as HEK 293T (human embryonic kidney) and VERO (monkey kidney epithelial) cells.
For instance, a series of 2-arylideneimidazo[1,2-a]pyridinones, which share the core imidazo[1,2-a]pyridinone skeleton, were found to be significantly less toxic to normal cells compared to their potent anticancer effects. acs.org Specifically, for a selection of these compounds, the 50% lethal concentration (LC50) values in HEK 293T cells ranged from 20 to 75 nM, while in VERO cells, the values were much higher, at 1500 nM, indicating a degree of selectivity for cancer cells over these normal cell lines. acs.org This suggests that the imidazo[1,2-a]pyridinone scaffold may possess a favorable therapeutic window, a characteristic that would be essential to verify for 8-Methylimidazo[1,2-a]pyridin-2(3H)-one through direct testing on cell lines like HepG2 and THP-1.
Mechanistic Insights into Biological Activity and Molecular Interactions
Understanding how a compound interacts with its biological targets at a molecular level is fundamental to drug discovery. Research on related imidazo[1,2-a]pyridinone derivatives has shed light on their mechanisms of action.
Molecular Binding Modes and Protein-Ligand Interactions
Studies on 2-arylideneimidazo[1,2-a]pyridinones have identified human topoisomerase IIα (hTopoIIα) as a key biological target. acs.orgnih.gov These compounds act as hTopoIIα poisons, stabilizing the enzyme-DNA cleavage complex, which ultimately leads to cancer cell death. nih.gov The binding mode involves the interaction of the imidazo[1,2-a]pyridinone scaffold with the enzyme and DNA. nih.gov Though the precise interactions for the 8-methyl variant are not known, the core scaffold is crucial for this activity.
Impact of Structural Modifications on Target Engagement
Structural modifications to the imidazo[1,2-a]pyridinone scaffold have a profound impact on target engagement and biological activity. In the case of the 2-arylideneimidazo[1,2-a]pyridinones , the nature and position of substituents on the arylidene ring are critical for their potency as hTopoIIα inhibitors. nih.gov
Furthermore, a comparison with the natural product aurones , from which the 2-arylideneimidazo[1,2-a]pyridinones were designed via scaffold hopping, reveals a significant enhancement in potency. The scaffold-hopped analogues were found to be several folds more potent as both antiproliferative agents and hTopoIIα inhibitors. acs.orgnih.gov This highlights the importance of the imidazo[1,2-a]pyridinone core in optimizing target engagement. acs.orgnih.gov For 8-Methylimidazo[1,2-a]pyridin-2(3H)-one, the presence and position of the methyl group on the pyridine ring would be expected to influence its binding affinity and specificity for its biological target.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties. The imidazo[1,2-a]pyridine scaffold has been a subject of such investigations, providing a basis for comparison with related heterocyclic systems like imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-b]pyridazine.
One study identified imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor through a scaffold hopping approach starting from pyridones. nih.gov This demonstrates the potential of the imidazo[1,2-a]pyridine core to serve as a template for developing neuromodulatory agents.
In a related effort, a further scaffold hop from the imidazo[1,2-a]pyridine series led to the discovery of imidazo[1,2-a]pyrazin-8-ones as potent mGlu2 positive allosteric modulators. acs.org The rationale for this hop was based on the high shape and electrostatic similarity between the two scaffolds, with the imidazo[1,2-a]pyrazin-8-one core effectively mimicking the key pharmacophoric features of the original triazolopyridine scaffold. acs.org This successful transition underscores the bioisosteric relationship between the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine ring systems.
The imidazo[1,2-b]pyridazine scaffold has also been explored as a bioisosteric replacement for imidazo[1,2-a]pyrazine in the development of inhibitors for the mitotic kinase Mps1. rsc.org This research highlights the versatility of these fused imidazole (B134444) systems in drug design and suggests that the 8-Methylimidazo[1,2-a]pyridin-2(3H)-one scaffold could be similarly explored for bioisosteric replacements to modulate activity and physicochemical properties.
Applications and Future Research Directions
Potential as Scaffolds for Novel Chemical Entities
The imidazo[1,2-a]pyridine (B132010) core, including the 8-methyl substituted variant, is widely recognized as a "privileged scaffold" in drug discovery. researchgate.net This designation stems from its recurring presence in a multitude of bioactive compounds. The structural rigidity and the presence of nitrogen atoms in the fused ring system allow for specific interactions with biological targets.
Derivatives of the imidazo[1,2-a]pyridine framework have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
Anticancer agents researchgate.net
Antiviral compounds researchgate.net
Anti-inflammatory drugs researchgate.net
Antimicrobial agents researchgate.net
Anxiolytics nih.gov
A notable example of a drug candidate built upon this scaffold is GLPG1690, an autotaxin inhibitor that has been evaluated for the treatment of idiopathic pulmonary fibrosis. nih.gov This compound features a more complex structure, 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile, highlighting the adaptability of the 8-methylimidazo[1,2-a]pyridine (B1583224) core for creating potent and specific therapeutic agents. nih.gov The development of such molecules underscores the importance of this scaffold in generating new chemical entities with significant therapeutic potential.
Exploration of Optical and Optoelectronic Properties
Beyond its medicinal applications, the imidazo[1,2-a]pyridine framework is a subject of intense research for its promising optical and optoelectronic properties. These properties make it a candidate for applications in bioimaging, as chemosensors, and in the development of organic light-emitting diodes (OLEDs).
Bioimaging and Chemosensors:
Imidazo[1,2-a]pyridine derivatives often exhibit strong fluorescence, a property that is highly desirable for bioimaging probes and chemosensors. researchgate.net For instance, certain compounds based on this scaffold have been reported to display good luminescent properties, making them suitable for visualizing biological processes within cells. researchgate.net The sensitivity of their fluorescence to the surrounding chemical environment also allows for their use as chemosensors, capable of detecting specific ions or molecules.
High Quantum Yields and Large Stokes Shifts:
Many imidazo[1,2-a]pyridine derivatives demonstrate high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted light. nih.gov This high efficiency is crucial for developing bright fluorescent probes. Furthermore, they often exhibit large Stokes shifts, which is the difference between the wavelengths of maximum absorption and maximum emission. nih.gov A large Stokes shift is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence imaging applications.
The emission spectra of some 2-N-phenylamino-methyl-nitropyridine isomers, which share structural similarities, show broad spectral contours, indicating their potential for emitting light across a wide range of the visible spectrum. mdpi.com Specifically, derivatives have been observed to emit light in the 400-700 nm range. mdpi.com
Development of Advanced Synthetic Methodologies
One of the most prominent methods for synthesizing the imidazo[1,2-a]pyridine core is the Groebke–Blackburn–Bienaymé reaction (GBBR) . researchgate.netmdpi.com This multicomponent reaction offers a convergent and atom-economical approach to constructing the fused heterocyclic system. researchgate.net Researchers have also explored the use of microwave assistance in the GBBR, which can significantly reduce reaction times and improve yields. mdpi.commdpi.com
Other synthetic strategies include:
Domino reactions: These processes, where multiple bond-forming events occur in a single synthetic operation, have been employed to generate the fused heterocyclic system and install substituents in one pot. mdpi.com
Metal-catalyzed cross-coupling reactions: Palladium-catalyzed carbonylation has been used to introduce carboxamide moieties at specific positions on the imidazo[1,2-a]pyridine ring. researchgate.net Iron-catalyzed functionalization with aryl aldehydes has also been reported. nih.govrsc.org
Solvent-free and water-based synthesis: To align with the principles of green chemistry, methods have been developed that utilize water as a solvent or are conducted under solvent-free conditions, often with high yields. researchgate.net
These advanced synthetic methodologies are crucial for expanding the chemical space around the 8-methylimidazo[1,2-a]pyridin-2(3H)-one scaffold, enabling the synthesis of diverse libraries of compounds for biological screening and materials science applications.
Deeper Mechanistic Understanding of Reactions and Biological Interactions
A thorough understanding of the reaction mechanisms and the nature of biological interactions is fundamental for the rational design of new molecules based on the 8-methylimidazo[1,2-a]pyridin-2(3H)-one scaffold.
Mechanistic Insights into Synthesis:
Studies have been conducted to elucidate the mechanisms of various synthetic transformations. For example, the Fe-catalyzed functionalization of imidazo[1,2-a]pyridines with aryl aldehydes has been investigated, revealing an aerobic oxidative cross-dehydrogenative coupling process where O2 acts as the primary oxidant. nih.govrsc.org Understanding these pathways allows for the optimization of reaction conditions and the prediction of product outcomes.
Structure-Activity Relationships:
In the context of medicinal chemistry, understanding the structure-activity relationship (SAR) is paramount. Research has focused on how different substituents on the imidazo[1,2-a]pyridine ring influence biological activity. For instance, the synthesis and biological evaluation of 3-substituted imidazo[1,2-a]pyridines have been carried out to identify compounds with antiulcer properties. nih.gov These studies help in identifying the key structural features required for a desired biological effect.
Application of Advanced Computational Approaches in Rational Design and Optimization
Advanced computational approaches play an increasingly vital role in the rational design and optimization of molecules derived from the 8-methylimidazo[1,2-a]pyridin-2(3H)-one scaffold. These methods provide valuable insights into the structural, electronic, and biological properties of these compounds, guiding experimental efforts and accelerating the discovery process.
Quantum Chemical Calculations:
Density Functional Theory (DFT) and other quantum chemical methods are used to analyze the electronic structure, molecular geometry, and vibrational frequencies of imidazo[1,2-a]pyridine derivatives. mdpi.com These calculations help in understanding their optical properties, such as absorption and emission spectra, and in predicting their reactivity. researchgate.net
Molecular Docking:
In drug discovery, molecular docking simulations are employed to predict the binding mode and affinity of imidazo[1,2-a]pyridine-based inhibitors to their biological targets. For example, molecular docking has been used to study the interaction of novel inhibitors with the BRD4 protein, a target in cancer therapy. nih.gov These computational models provide a structural basis for understanding the observed biological activity and for designing more potent and selective inhibitors.
The synergy between computational modeling and experimental synthesis and testing is a powerful strategy for the efficient development of new chemical entities with tailored properties and functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
